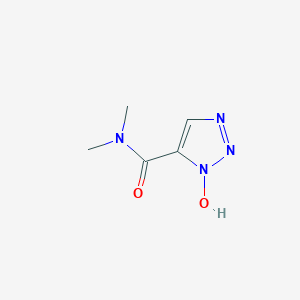
2-(3-Methoxy-4-nitrophenyl)acetonitril
Übersicht
Beschreibung
“2-(3-Methoxy-4-nitrophenyl)acetonitrile” is a chemical compound with the CAS Number: 104103-16-4 . It has a molecular weight of 192.17 . The IUPAC name for this compound is (3-methoxy-4-nitrophenyl)acetonitrile .
Molecular Structure Analysis
The InChI code for “2-(3-Methoxy-4-nitrophenyl)acetonitrile” is 1S/C9H8N2O3/c1-14-9-6-7(4-5-10)2-3-8(9)11(12)13/h2-3,6H,4H2,1H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
“2-(3-Methoxy-4-nitrophenyl)acetonitrile” is a powder that is stored at room temperature .Wissenschaftliche Forschungsanwendungen
Zwischenprodukt für die organische Synthese
2-(3-Methoxy-4-nitrophenyl)acetonitril: ist ein wertvolles Zwischenprodukt in der organischen Synthese. Seine molekulare Struktur ermöglicht verschiedene chemische Reaktionen, was es zu einem vielseitigen Baustein für die Synthese komplexer organischer Verbindungen macht. Die Nitrogruppe kann Reduktionsreaktionen eingehen, um Amine zu bilden, die für die Herstellung von Pharmazeutika, Agrochemikalien und Farbstoffen von entscheidender Bedeutung sind .
Materialwissenschaft
In der Materialwissenschaft kann diese Verbindung verwendet werden, um neuartige Materialien mit spezifischen Eigenschaften zu entwickeln. So kann beispielsweise ihre Einarbeitung in Polymere ihre thermische Stabilität und mechanische Festigkeit verbessern. Sie kann auch als Vorläufer für die Synthese von leitfähigen Materialien dienen, da sie das Potenzial hat, ausgedehnte π-konjugierte Systeme zu bilden .
Katalysator für die chemische Synthese
Die Methoxy- und Nitrogruppen in This compound können jeweils als Elektronendonor- und Elektronenakzeptorgruppe wirken. Diese duale Funktionalität macht es zu einem ausgezeichneten Liganden für metallkatalysierte Reaktionen, die die Effizienz und Selektivität chemischer Transformationen verbessern können .
Analytische Chemie
Die einzigartigen chemischen Eigenschaften dieser Verbindung machen sie für den Einsatz als Standard oder Reagenz in der analytischen Chemie geeignet. Sie kann in chromatographischen Verfahren eingesetzt werden, um andere Substanzen, insbesondere in komplexen Gemischen, zu identifizieren und zu quantifizieren .
Medizinische Chemie
In der medizinischen Chemie kann This compound verwendet werden, um neuartige Wirkstoffkandidaten zu synthetisieren. Seine Struktur kann modifiziert werden, um Verbindungen mit potenziellen therapeutischen Wirkungen gegen verschiedene Krankheiten zu schaffen. Insbesondere die Nitrogruppe ist ein häufiges Fragment in Medikamenten, die gegen bakterielle Infektionen und bestimmte Krebsarten wirken .
Umweltwissenschaften
Aufgrund ihrer Reaktivität kann diese Verbindung in den Umweltwissenschaften verwendet werden, um Abbauprozesse und das Umweltverhalten von Nitroaromaten zu untersuchen. Sie kann als Modellverbindung in der Forschung zu Strategien zur Sanierung von Umweltverschmutzung dienen .
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .
Eigenschaften
IUPAC Name |
2-(3-methoxy-4-nitrophenyl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c1-14-9-6-7(4-5-10)2-3-8(9)11(12)13/h2-3,6H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDPPRCQJYOEPEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC#N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2(3h)-one](/img/structure/B178025.png)
![2,5-Diazabicyclo[2.2.2]octane-3,6-dione](/img/structure/B178026.png)




